molecular formula C14H21NOSi B180821 4-(tert-butyldimethylsilyloxy)indole CAS No. 106792-40-9

4-(tert-butyldimethylsilyloxy)indole

Numéro de catalogue: B180821
Numéro CAS: 106792-40-9
Poids moléculaire: 247.41 g/mol
Clé InChI: DXWMQIPBFPYBTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(tert-Butyldimethylsilyloxy)indole (TBSO-indole) is a silyl-protected indole derivative widely used in organic synthesis and medicinal chemistry. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl groups, offering stability under acidic, basic, and reducing conditions while being selectively removable using fluoride-based reagents (e.g., TBAF) . This compound is pivotal in constructing complex indole-containing molecules, such as pharmaceuticals and natural products, due to its ability to modulate reactivity and direct regioselective transformations . Its synthesis typically involves silylation of 4-hydroxyindole precursors using TBDMS chloride in the presence of a base like triethylamine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyldimethylsilyloxy)indole typically involves the protection of the hydroxyl group of an indole derivative with a tert-butyldimethylsilyl (TBS) group. One common method involves the reaction of 4-hydroxyindole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction proceeds under mild conditions, yielding this compound with high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(tert-butyldimethylsilyloxy)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.

    Reduction: Reduction reactions can convert it to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed:

    Oxidation: Indole-4-quinones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-(tert-butyldimethylsilyloxy)indole involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The indole core can interact with enzymes and receptors, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, leading to antiproliferative effects in cancer cells .

Comparaison Avec Des Composés Similaires

The following table and analysis highlight key structural, synthetic, and functional differences between TBSO-indole and analogous indole derivatives.

Table 1: Comparative Analysis of 4-(tert-Butyldimethylsilyloxy)indole and Related Compounds

Compound Name Substituent/Modification Key Properties/Applications Synthesis Yield/Data References
This compound TBDMS group at C4 High lipophilicity; fluoride-labile protecting group; used in regioselective indole synthesis 71–79% yield via silylation
4-(tert-Butyldiphenylsilyloxy)indole TBDPS group at C4 Enhanced steric bulk; slower deprotection kinetics compared to TBDMS 71% yield; NMR/IR data provided
4-Benzyloxyindole Benzyl group at C4 Acid-labile protection; less stable under hydrogenation conditions Commercial availability (CAS 20289-26-3)
5-(tert-Butyldimethylsilyloxy)indole TBDMS group at C5 Altered electronic effects; influences electrophilic substitution patterns Hazard data reported (CAS 106792-38-5)
4-Methylindole Methyl group at C4 Electron-donating effect; no protection required but limited synthetic utility Commercial (CAS 16096-32-5)
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole Complex hydroxy/amino-ether at C4 Pharmaceutical impurity (e.g., Dinotefuran); hydrogen-bonding capacity affects solubility Available via multi-step synthesis

Steric and Electronic Effects

  • TBDMS vs. TBDPS : The tert-butyldiphenylsilyl (TBDPS) group in 4-(tert-butyldiphenylsilyloxy)indole introduces greater steric hindrance than TBDMS, slowing down nucleophilic deprotection but enhancing regioselectivity in reactions like allyl cation additions . The TBDMS group, however, balances moderate bulk with efficient fluoride-mediated cleavage .
  • Benzyloxy vs. Silyloxy: While 4-benzyloxyindole is cheaper and easier to synthesize, its benzyl group is prone to cleavage under acidic or hydrogenolytic conditions, limiting its utility in multi-step syntheses requiring orthogonal protection .

Positional Isomerism (C4 vs. C5 Substituents)

  • The position of the TBDMS group significantly alters reactivity. For example, 5-TBSO-indole directs electrophilic substitution to different indole positions compared to the C4-substituted analog, impacting the synthesis of derivatives like nitriles or carboxylates .

Functional Group Compatibility

  • Hydroxy/Amino-Ether Derivatives: Compounds like 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole exhibit polar functional groups that enhance solubility in aqueous media but complicate synthetic routes due to protection/deprotection requirements. In contrast, TBSO-indole’s lipophilicity aids in membrane permeability for drug candidates .

Propriétés

Numéro CAS

106792-40-9

Formule moléculaire

C14H21NOSi

Poids moléculaire

247.41 g/mol

Nom IUPAC

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3

Clé InChI

DXWMQIPBFPYBTD-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

SMILES canonique

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

Synonymes

4-(tert-butyldimethylsilyloxy)indole

Origine du produit

United States

Synthesis routes and methods I

Procedure details

4-Hydroxyindole (831 mg, 6.24 mmol) was dissolved in DMF (8.0 mL), and the solution was added with imidazole (510 mg, 7.49 mmol) and tert-butyldimethylsilyl chloride (1.03 g, 6.86 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (hexane/ethyl acetate=85/15) to obtain 4-(tert-butyldimethylsilyloxy)indole (1.53 g, 99%).
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyindole (13.31 g, 75 mmol) in dry dichloromethane (400 mL) was treated with imidazole (8.17 g, 120 mmol) and t-butyldimethylsilyl chloride (18.09 g, 120 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The precipitated white solid was filtered off and washed with dichloromethane and the combined filtrates were washed successively with 0.5 M aq. hydrochloric acid, 0.5 M aq. sodium hydroxide and brine, dried and evaporated to give 9 as white crystals (21.03 g, 85%), mp 80-81° C. (from hexanes); 1H NMR (500 MHz) δ 8.06 (br s, 1H), 7.08 (dd, J=3.1, 2.4 Hz, 1H), 6.99-7.05 (m, 2H), 6.58-6.59 (m, 1H), 6.52 (dd, J=7, 1.5 Hz, 1H, 1.06 (s, 9H), 0.23 (s, 6H). Anal. Calcd. for C14H21NOSi: C, 67.97; H, 8.56; N, 5.66. Found: C, 67.60; H, 8.80; N, 5.57.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
18.09 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Imidazole (15.3 g, 225 mmol) was added to a solution of 4-hydroxyindole (20 g, 150 mmol) in 300 mL of anhydrous methylene chloride at ambient temperature. The resulting mixture was treated with tert-butyldimethylsilyl chloride (25 g, 165 mmol). After stirring overnight at ambient temperature, the reaction mixture was poured into 300 mL of water. The layers were separated, and the aqueous phase was extracted with methylene (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to a black oil. The crude residue was purified on a Prep 500 (silica gel; 0% to 5% ethyl acetate/hexanes) to give the title compound as a light purple waxy solid in quantitative yield. MS (ion spray, NH4OAc) m/e [M+1]+ 248, [M−1]− 246.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxyindole (3.0 g, 22.5 mmol), t-butyldimethylsilyl chloride (5.09 g, 33.8 mmol) and imidazole (3.83 g, 56.3 mmol) in dimethylformamide (60 mL) was stirred at room temperature for 24 hours. Aqueous ammonium chloride was added (100 ml) and extracted several times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, and evaporated to give a crude oil. Flash chromatography (10% ethyl acetate/hexanes) yielded the desired product (5.55 g, 100%) as a white solid. NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxyindole (5.65 g, 42.4 mmol) in chloroform (200 mL) are added imidazole (4.33 g, 63.6 mmol) and tert-butylchlorodimethylsilane (7.03 g, 46.6 mmol), and the mixture is stirred at room temperature for 2.5 hours. The reaction mixture is washed with a mixture of a saturated brine and water (1:1, 100 mL), and the organic layer is dried over anhydrous potassium carbonate, filtered, and the filtrate is concentrated to about 50 mL under reduced pressure. The resultant is purified by silica gel column (300 g, ethyl acetate:hexane=1:5→1:1) to give the title compound as a white solid (3.90 g, yield: 37%), and the starting compound (2.62g, recovery rate: 46%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Yield
37%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.